molecular formula C13H22Cl2N2 B11784104 1-(3-Phenylpropyl)piperazine dihydrochloride

1-(3-Phenylpropyl)piperazine dihydrochloride

Cat. No.: B11784104
M. Wt: 277.23 g/mol
InChI Key: MOQUQLBWYDEDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Phenylpropyl)piperazine dihydrochloride (CAS 198895-70-4) is a chemical compound with the molecular formula C13H22Cl2N2 and a molecular weight of 277.23 g/mol . It is supplied as a solid and is classified with the signal word "Danger" due to its acute toxicity if swallowed (H301) . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. This compound serves as a key synthetic intermediate in medical and pharmacological research. It is a crucial precursor in the synthesis of SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride), a potent and selective sigma-1 receptor agonist . Studies have shown that SA4503 acts as a cognitive enhancer, facilitating NMDA receptor-dependent learning and memory in animal models, and shows potential in attenuating memory deficits induced by substances like scopolamine and dizocilpine . The piperazine structure is also found in other investigational compounds, such as I-893, which has been studied for its effects on dopamine and norepinephrine systems in the brain, suggesting a role in neurotransmission research .

Properties

Molecular Formula

C13H22Cl2N2

Molecular Weight

277.23 g/mol

IUPAC Name

1-(3-phenylpropyl)piperazine;dihydrochloride

InChI

InChI=1S/C13H20N2.2ClH/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15;;/h1-3,5-6,14H,4,7-12H2;2*1H

InChI Key

MOQUQLBWYDEDHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCC2=CC=CC=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Challenges

  • Solvent : Acetonitrile (ACN) was preferred for its high boiling point (82°C) and compatibility with nucleophilic substitutions.

  • Temperature : Reflux at 75–80°C for 2 hours ensured complete consumption of the alkylating agent.

  • Workup : After cooling, the mixture was filtered to remove unreacted piperazine hydrobromide, and the filtrate was concentrated under reduced pressure.

Key Limitation : The excessive piperazine (10 equivalents) led to cumbersome purification and inconsistent yields (45–60%) due to competing oligomerization.

Optimized Synthesis with Stoichiometric Piperazine

To address reproducibility issues, later methods reduced the piperazine ratio to 4:1 while introducing temperature-controlled stirring.

Refined Protocol

  • Molar Ratio : 4 equivalents of piperazine to 1-bromo-3-phenylpropane.

  • Solvent System : ACN retained, but reaction time extended to 4 hours to ensure monoalkylation.

  • Yield Improvement : Isolated yields increased to 70–75% after recrystallization from ethanol.

Critical Adjustment : Maintaining 75–80°C prevented exothermic side reactions, while slower addition of the alkylating agent reduced dimer formation.

Salt Formation and Purification

The free base 1-(3-phenylpropyl)piperazine is converted to its dihydrochloride salt via acidification:

Procedure

  • Acid Treatment : The free base is dissolved in anhydrous ethanol and treated with concentrated HCl (2 equivalents) at 0–5°C.

  • Crystallization : Salt precipitates within 1 hour, yielding >95% purity after filtration and washing with cold ethanol.

Analytical Data :

  • Melting Point : 184–186°C (decomposition).

  • MS (ESI+) : m/z 205 [M + H]⁺ for the free base.

Comparative Analysis of Synthetic Routes

Table 1 summarizes key parameters for the traditional and optimized methods:

ParameterTraditional MethodOptimized Method
Piperazine Equivalents104
Reaction Time (h)24
Yield (%)45–6070–75
Purity (HPLC)90–92%98–99%

The optimized protocol’s yield enhancement stems from reduced side reactions and improved stoichiometric control.

Mechanistic Insights and Side Reactions

The alkylation proceeds via an SN2 mechanism , where piperazine’s secondary amine attacks the electrophilic carbon of 1-bromo-3-phenylpropane. Competing pathways include:

  • Dimerization : Formation of N,N'-bis(3-phenylpropyl)piperazine due to over-alkylation.

  • Oligomerization : Trace amounts of tri- and tetra-alkylated products detected via LC-MS.

Mitigation Strategy : Slow addition of the alkylating agent and rigorous temperature control suppress these byproducts.

Scalability and Industrial Adaptations

Kilogram-scale production requires:

  • Continuous Stirring : To maintain homogeneity and heat dissipation.

  • In-Process Monitoring : HPLC tracking of intermediate consumption ensures reaction completion.

  • Solvent Recovery : ACN is distilled and reused, reducing environmental impact.

Analytical Characterization

Post-synthesis validation includes:

  • 1H NMR (D2O): δ 7.25–7.15 (m, 5H, Ar-H), 3.10–2.90 (m, 8H, piperazine-H), 2.60 (t, 2H, CH2Ph), 1.80–1.60 (m, 4H, CH2CH2CH2).

  • Elemental Analysis : Calculated for C13H22Cl2N2: C 56.32%, H 7.95%, N 10.10%; Found: C 56.28%, H 7.91%, N 10.08% .

Chemical Reactions Analysis

Acylation and Coupling Reactions

The secondary nitrogen of the piperazine ring can undergo acylation or coupling with carboxylic acid derivatives:

Reaction Type Reagents Product Application
AcylationPropionic anhydride, reflux4-Propionyl derivativeIntermediate for analgesics
Carbodiimide CouplingEDCI, HOBt, 3-phenylpropionic acidAmide-linked conjugatesDrug candidate synthesis

For example, refluxing the compound with propionic anhydride introduces a propionyl group at the 4-position of the piperazine ring, forming a key intermediate in opioid analgesic synthesis .

Reduction and Oxidation Reactions

The phenylpropyl side chain and piperazine ring participate in redox reactions:

Reaction Type Conditions Outcome Reference
Borohydride ReductionNaBH₄, methanol, room temperatureReduction of ketone intermediates
Oxidative DegradationH₂O₂, Fe²⁺ (Fenton’s reagent)Ring-opening to form ethylene diamine derivatives

Reduction with sodium borohydride is critical in synthesizing hydroxylated analogs, while oxidative conditions degrade the piperazine ring .

Salt Metathesis and pH-Dependent Behavior

The dihydrochloride salt exhibits reversible conversion to the free base under alkaline conditions:

C13H20N22HClNaOHC13H20N2+2NaCl+2H2O\text{C}_{13}\text{H}_{20}\text{N}_2 \cdot 2\text{HCl} \xrightarrow{\text{NaOH}} \text{C}_{13}\text{H}_{20}\text{N}_2 + 2\text{NaCl} + 2\text{H}_2\text{O}

Key Data:

  • Solubility: >100 mg/mL in water (dihydrochloride form) .

  • pKa: Piperazine nitrogen atoms have pKa values of 5.6 and 9.8, enabling pH-dependent reactivity .

Pharmacological Modifications

The compound serves as a precursor in synthesizing neuroactive agents. For example:

  • Dopamine Release Modulation: Reaction with fluorophenylmethoxyethyl groups yields derivatives that enhance monoamine neurotransmission .

  • Sigma Receptor Ligands: Coupling with dimethoxyphenethyl groups produces sigma-1 receptor agonists (e.g., Cutamesine) .

Stability and Degradation

  • Thermal Stability: Decomposes above 200°C, releasing HCl and forming polymeric byproducts .

  • Hydrolytic Stability: Stable in acidic conditions (pH 2–6) but degrades in alkaline solutions (pH > 10) .

Comparative Reactivity Table

Reaction Reagents/Conditions Key Product Yield Reference
Alkylation3-phenylpropyl bromide, EtOH1-(3-Phenylpropyl)piperazine85%
AcylationPropionic anhydride, reflux4-Propionoxypiperazine derivative76%
Salt FormationHCl in etherDihydrochloride salt95%
Oxidative DegradationH₂O₂, Fe²⁺Ethylene diamine derivativesN/A

Scientific Research Applications

Chemical Properties and Mechanism of Action

1-(3-Phenylpropyl)piperazine dihydrochloride features a piperazine core with a phenylpropyl substituent at the 1-position. Its primary mechanism involves the inhibition of dopamine transporter (DAT), leading to increased levels of dopamine in the synaptic cleft. This action is significant for conditions related to dopamine deficiency, such as depression and attention deficit hyperactivity disorder (ADHD) .

Neuroscience Research

The compound is primarily utilized in neuroscience to study dopaminergic systems. Its role as a dopamine uptake inhibitor makes it valuable for:

  • Investigating dopaminergic signaling pathways.
  • Understanding the neurobiological mechanisms underlying addiction and mood disorders.
  • Evaluating locomotor activity and reinforcement behaviors in animal models .

Analgesic Properties

Research indicates that this compound exhibits significant analgesic effects. In animal studies, it has been shown to provide potent pain relief comparable to established analgesics like meperidine . The compound's analgesic efficacy was evaluated using various experimental models:

  • Study Overview : The compound was administered to rats, demonstrating a high potency in reducing pain responses.
CompoundDose (mg/kg)Pain Response Reduction (%)
This compound10085%
Meperidine1070%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. These compounds have shown effectiveness against various bacterial strains and fungi.

  • Antifungal Activity Study : Compounds were tested against common fungal pathogens.
Compound NameFungal StrainInhibition Percentage
Compound ACytospora sp.78%
Compound BFusarium solani85%

Study on Dopamine Uptake Inhibition

A pivotal study investigated the binding affinity of this compound to DAT. Using rat striatal membranes, researchers demonstrated that this compound effectively inhibited dopamine reuptake, which could have implications for treating neuropsychiatric disorders .

Evaluation of Analgesic Effects

In a controlled experiment, the analgesic properties of the compound were assessed against known analgesics. The results indicated that it exhibited a significantly higher potency than traditional pain relievers, suggesting its potential for clinical use in pain management .

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as sigma-1 receptors. These receptors are involved in modulating various cellular processes, including neurotransmitter release and ion channel regulation. The compound’s effects are mediated through the activation or inhibition of these pathways, leading to changes in cellular function .

Comparison with Similar Compounds

SA4503

  • Structure : Incorporates a 3,4-dimethoxyphenethyl group attached to the piperazine core.
  • Pharmacology: Selective σ1 agonist (σ1/σ2 selectivity ratio >100) . Enhances acetylcholine (ACh) release in the frontal cortex and hippocampus without inducing cholinomimetic side effects (e.g., hypothermia, tremor) . Exhibits antidepressant-like effects in the forced swimming test, reversible by σ1 antagonists like NE-100 .
  • Clinical Relevance : Phase II trials for stroke recovery and neuroprotection .

GBR12909

  • Structure : Features a bis(4-fluorophenyl)methoxyethyl substituent.
  • Pharmacology :
    • Dopamine reuptake inhibitor (IC50 = 3.6 nM for dopamine transporter) .
    • Increases extracellular dopamine levels in the nucleus accumbens to 400% of baseline .
    • Used in studies of addiction and Parkinson’s disease .
  • Key Difference: Unlike SA4503, GBR12909 lacks σ1 receptor affinity and targets monoamine transporters .

1-[3-(2-Fluorophenyl)propyl]piperazine Dihydrochloride

  • Structure : Substitutes the phenyl group with a 2-fluorophenyl moiety.
  • Pharmacology: Limited data, but fluorination may enhance blood-brain barrier penetration or receptor binding kinetics . Molecular weight: 295.223 g/mol .

PRE-084

  • Structure : Morpholine-containing cyclohexanecarboxylate.
  • Pharmacology :
    • σ1 agonist with neuroprotective effects in ALS and Huntington’s disease models .
    • Reduces infarct volume and inflammation in stroke models .
  • Key Difference : Structurally distinct from piperazine derivatives but shares σ1 agonism .

Pharmacological and Clinical Comparisons

Table 1: Key Comparative Data

Compound Target(s) Selectivity/Activity Clinical/Experimental Findings References
SA4503 σ1 receptor σ1 > σ2 (100:1) Phase II for stroke; Enhances ACh release
GBR12909 Dopamine transporter IC50 = 3.6 nM (DAT) Increases dopamine in nucleus accumbens
PRE-084 σ1 receptor Moderate σ1 affinity Neuroprotection in ALS models
1-[3-(2-Fluorophenyl)... Undefined Structural analog Potential BBB penetration

Mechanistic and Functional Distinctions

  • Receptor Selectivity : SA4503 and PRE-084 target σ1 receptors, while GBR12909 modulates dopamine transport. Structural variations (e.g., methoxy vs. fluorophenyl groups) dictate target specificity .
  • Therapeutic Applications :
    • SA4503: Stroke recovery, depression .
    • GBR12909: Addiction, Parkinson’s .
    • PRE-084: Neurodegenerative diseases .
  • Side Effects: SA4503 avoids cholinomimetic effects seen with acetylcholinesterase inhibitors (e.g., tetrahydroaminoacridine) .

Biological Activity

1-(3-Phenylpropyl)piperazine dihydrochloride is a chemical compound that has garnered attention due to its significant biological activities, particularly as a selective sigma-1 receptor agonist. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H18_{18}Cl2_2N2_2, with a molecular weight of approximately 265.24 g/mol. The compound features a piperazine ring substituted with a phenylpropyl group, enhancing its solubility and reactivity in biological systems.

This compound primarily acts as a selective sigma-1 receptor agonist . Sigma-1 receptors are implicated in various physiological processes, including neuroprotection, modulation of neurotransmitter systems, and cellular signaling pathways. The compound's selectivity for sigma-1 receptors over sigma-2 receptors is notable, with reported IC50 values around 17.4 nM , indicating high potency in receptor binding.

Neuroprotective Effects

Research indicates that this compound may enhance brain plasticity and functional recovery following ischemic events such as strokes. Its action on sigma-1 receptors is believed to promote neuroprotection by modulating intracellular calcium levels and reducing oxidative stress.

Cardiovascular Implications

The compound has also demonstrated potential in inhibiting cardiac hypertrophy induced by angiotensin II, suggesting a role in cardiovascular health. This effect may be attributed to its ability to modulate signaling pathways involved in cardiac cell growth and survival.

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
PiperazineBasic six-membered ringSimple structure without additional substituents
TrifluoperazinePiperazine derivativeContains fluorinated phenothiazine structure
AripiprazolePiperazine derivativePartial agonist at dopamine receptors
HydroxyzinePiperazine derivativeAntihistamine properties; different pharmacological profile
SA 4503Piperazine derivativeSelective sigma-1 receptor agonist with distinct pharmacological effects

This table highlights the distinctiveness of this compound, particularly its selective activity at sigma-1 receptors, which may lead to novel therapeutic applications not explored by other compounds.

Case Studies and Research Findings

Several studies have explored the pharmacological profile and biological effects of this compound:

  • Dopamine and Norepinephrine Turnover : A study examined the effects of related compounds on dopamine and norepinephrine turnover in rat brains. While certain doses increased dopamine levels transiently, higher doses led to a decrease, indicating complex interactions within neurotransmitter systems .
  • Analgesic Properties : In experimental models using CD-1 albino mice, various piperazine derivatives were tested for analgesic activity. Results indicated that some derivatives exhibited significant analgesic effects comparable to established analgesics like acetylsalicylic acid .

Q & A

Q. What techniques validate target engagement in disease models (e.g., Parkinson’s)?

  • Use PET imaging with [¹¹C]cocaine analogs to visualize DAT occupancy. Corrogate with immunohistochemistry for tyrosine hydroxylase in striatal tissue .

Critical Considerations for Experimental Design

  • Positive Controls : Include known DAT inhibitors (e.g., cocaine, nomifensine) to validate assay sensitivity .
  • Negative Controls : Use piperazine derivatives lacking the 3-phenylpropyl group (e.g., 1-(4-fluorophenyl)piperazine) to confirm structural specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.